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Compound of Interest |

Compound Name: rac 7-Hydroxy Propranolol-d5
CAS No.: 1184982-94-2
Cat. No.: B563708
. J

Executive Summary

rac-7-Hydroxy Propranolol-d5 (CAS: 1184982-94-2) is the stable isotope-labeled analog of 7-
hydroxy propranolol, a primary active metabolite of the

-blocker propranolol. In bioanalytical workflows (LC-MS/MS), this compound serves as the
definitive Internal Standard (IS), compensating for matrix effects, extraction efficiency, and
ionization variability.

This guide focuses on the chemical synthesis of the d5-isotopologue, utilizing a deuterated
glycidyl linker strategy to ensure high isotopic purity without compromising the stability of the
naphthalene ring system.

Key Compound Data
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Parameter Specification

) (RS)-1-(Isopropylamino)-3-(7-
Chemical Name
hydroxynaphthalen-1-yloxy)propan-2-ol-d5

Molecular Formula

Molecular Weight 280.37 g/mol (Calculated)

Glyceryl chain labeling:
Isotopic Label (Glycery g

)

Solubility Methanol, DMSO, Ethanol

. Oxidation-sensitive (Catechol/Phenol moiety);
Stability )
Hygroscopic

Retrosynthetic Analysis & Strategy

The synthesis of the 7-hydroxy metabolite differs significantly from the parent drug due to the
presence of the additional hydroxyl group on the naphthalene ring. The core challenge is
regioselectivity—ensuring the glycidyl ether forms at the C1 position while leaving the C7
hydroxyl available (or protected/deprotected).

To introduce the d5-label, the most chemically robust and cost-effective method involves using
Epichlorohydrin-d5 (

). This introduces five deuterium atoms into the alkyl linker, creating a distinct mass shift (+5
Da) that avoids the potential for hydrogen-deuterium exchange (HDX) often seen with aromatic
ring labeling in acidic media.

Pathway Visualization
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i Step 1: Base-Catalyzed
1,7-Dihydroxynaphthalene Etherification (Regioselective)

Intermediate:
»| (2,3-Epoxypropyl-d5)-ether

Step 2: Aminolysis

Epichlorohydrin-ds |-——----=""""""""
(C3D5CIO)

Isopropylamine

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway utilizing d5-epichlorohydrin to install the stable isotope label
on the linker chain.

Detailed Experimental Protocol
Phase 1: Precursor Preparation (Regioselective
Etherification)

Objective: Synthesize the d5-labeled epoxide intermediate. Reagents: 1,7-
Dihydroxynaphthalene, Epichlorohydrin-d5 (99 atom% D), Potassium Carbonate (

), Acetone.

o Setup: Charge a flame-dried round-bottom flask with 1,7-dihydroxynaphthalene (1.0 eq) and
anhydrous acetone (10 mL/g).

e Base Addition: Add anhydrous

(1.5 eq) and stir at room temperature for 30 minutes to facilitate deprotonation. Note: 1,7-
DHN has two phenolic sites. Statistical reaction will occur; limiting base helps favor mono-
substitution.

e Label Incorporation: Dropwise add Epichlorohydrin-d5 (1.2 eq) over 20 minutes.
o Reflux: Heat the mixture to reflux (

) for 12—16 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).

» Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.
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 Purification (Critical): The crude residue will contain unreacted starting material, the desired
mono-ether, and the bis-ether. Purify via Flash Column Chromatography (Silica Gel).

o Eluent: Gradient Hexane

20% EtOAc/Hexane.

o Target: Isolate the mono-glycidyl ether intermediate.

Phase 2: Aminolysis (Ring Opening)

Objective: Convert the epoxide to the final amino-alcohol drug substance. Reagents:
Isopropylamine, Methanol.

o Reaction: Dissolve the purified d5-epoxide intermediate (from Phase 1) in Methanol (5
mL/qg).

o Amine Addition: Add excess Isopropylamine (5.0 eq). Excess amine prevents dimerization.
o Conditions: Stir at room temperature for 4 hours, then warm to

for 2 hours to ensure completion.

o Concentration: Evaporate the solvent and excess isopropylamine under reduced pressure.

 Final Purification: The residue is purified via preparative HPLC or recrystallization
(Ethanol/Ether) to yield rac-7-Hydroxy Propranolol-d5.

o Salt Formation (Optional): Treat with ethereal HCI to generate the hydrochloride salt for
improved stability.

Characterization & Validation

To certify the material as a Reference Standard, the following data must be acquired.

Mass Spectrometry (LC-MS/MS)

« lonization: ESI Positive Mode (
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e Parent lon:

281.4 (Calculated for

of
).
o Comparison: Unlabeled 7-OH Propranolol
is 276.4.
o Shift: +5 Da confirmed.
e Fragmentation (MS2):

o Major fragment: Naphthalene-O-CD2-CH(OH)+ (Loss of isopropylamine).

o Check: Ensure the +5 shift is retained in the fragments containing the glyceryl chain.

NMR Spectroscopy ( and )

« NMR (DMSO-
):
o Aromatic Region: Signals for 6 protons (naphthalene ring). Note: No deuterium loss here.

o Aliphatic Region: The signals corresponding to the

chain (typically 3.9-4.2 ppm and 2.7-2.9 ppm) will be silent or show only residual proton
signals (<1%), confirming d5 incorporation.

o Isopropyl Group: Distinct doublet at ~1.1 ppm (6H) and multiplet at ~2.8 ppm (1H) remains
visible.

Isotopic Purity Calculation

Requirement:

isotopic enrichment to prevent "cross-talk” in the unlabeled channel during trace analysis.
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Handling, Stability & Storage

7-Hydroxy Propranolol is significantly less stable than Propranolol due to the electron-rich
phenolic ring, which is prone to auto-oxidation to quinones.

Stability Protocol

Condition Recommendation Reason

Storage Temp or Retards thermal degradation.

Prevents oxidative darkening

Atmosphere Argon/Nitrogen Overlay ) ]
(quinone formation).
Methanol with 0.1% Ascorbic Antioxidant prevents
Solvent ) o )
Acid degradation in solution.
] Photosensitive degradation
Container Amber Glass

protection.

Metabolic Pathway Context

Understanding where this metabolite fits is crucial for interpreting bioanalytical data.

Propranolol
(Parent Drug)

CYP2D6 / CYP1A2

) 7-Hydroxy Propranolol
5-Hydroxy Propranolol (Target Analyte)
Glucuronide Conjugates
(Phase II)

4-Hydroxy Propranolol
(Active Metabolite)
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Figure 2: Metabolic pathway of Propranolol showing the parallel formation of hydroxy-
metabolites. 7-OH Propranolol is a direct oxidation product mediated by CYP isozymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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